molecular formula C8H8BrN3 B13907838 6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13907838
M. Wt: 226.07 g/mol
InChI Key: GGXZELGHYMMJMG-UHFFFAOYSA-N
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Description

6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of bromine and methyl groups in its structure can significantly influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . More environmentally friendly oxidizers like PIFA (phenyliodine bis(trifluoroacetate)) and iodine/potassium iodide can also be used.

Industrial Production Methods

Industrial production methods for 6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of 6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor and inhibits its activity, which can modulate immune responses. Similarly, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes.

Comparison with Similar Compounds

6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives such as:

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
  • 6-Methoxy-2-(tributylstannyl)pyrimidine

These compounds share a similar triazolopyridine core but differ in their substituents, which can affect their chemical reactivity and biological activities. The presence of different substituents can make each compound unique in terms of its applications and effectiveness in various fields.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

6-bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H8BrN3/c1-5-3-8-10-6(2)11-12(8)4-7(5)9/h3-4H,1-2H3

InChI Key

GGXZELGHYMMJMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NN2C=C1Br)C

Origin of Product

United States

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